molecular formula C21H22F3NO4 B8164966 Boc-4-(4-trifluoromethylphenyl)-L-phenylalanine

Boc-4-(4-trifluoromethylphenyl)-L-phenylalanine

Cat. No.: B8164966
M. Wt: 409.4 g/mol
InChI Key: UJPCKHIRJRMDKC-KRWDZBQOSA-N
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Description

Boc-4-(4-trifluoromethylphenyl)-L-phenylalanine is a modified amino acid derivative where the L-phenylalanine backbone is functionalized with a trifluoromethyl (-CF₃) group at the para position of the phenyl ring and protected by a tert-butoxycarbonyl (Boc) group at the amino terminus. This compound is widely used in peptide synthesis, medicinal chemistry, and materials science due to the unique properties imparted by the trifluoromethyl group, such as enhanced metabolic stability, lipophilicity, and electronic effects . Its structural complexity and functional versatility make it a valuable intermediate in the development of pharmaceuticals and bioactive molecules.

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F3NO4/c1-20(2,3)29-19(28)25-17(18(26)27)12-13-4-6-14(7-5-13)15-8-10-16(11-9-15)21(22,23)24/h4-11,17H,12H2,1-3H3,(H,25,28)(H,26,27)/t17-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJPCKHIRJRMDKC-KRWDZBQOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of L-Phenylalanine

The tert-butoxycarbonyl (Boc) group is introduced to the amino group of L-phenylalanine under mild conditions to prevent racemization. A representative protocol involves:

  • Reagents : Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv), 4-dimethylaminopyridine (DMAP, 0.1 equiv)

  • Solvent : Tetrahydrofuran (THF)/water (4:1 v/v)

  • Conditions : Stirring at 0°C for 2 hours, followed by room temperature for 12 hours.

  • Yield : 92–95% after extraction with ethyl acetate and purification via silica gel chromatography.

This step ensures >99% N-terminal protection while preserving the α-carboxylic acid group for subsequent modifications.

Trifluoromethylation of the Phenyl Ring

Direct trifluoromethylation of the para position is achieved via radical or transition-metal-catalyzed pathways. A robust method adapted from nickel-mediated cross-coupling involves:

  • Reagents : 4-Trifluoromethylphenylboronic acid (1.5 equiv), NiCl₂(dppp) (5 mol%), K₂CO₃ (3.0 equiv)

  • Solvent : Dimethylformamide (DMF)/water (10:1 v/v)

  • Conditions : Microwave irradiation at 120°C for 30 minutes.

  • Yield : 78–82% after reverse-phase HPLC purification.

Key Mechanistic Insight : The nickel catalyst facilitates oxidative addition to the C–Br bond (if using 4-bromophenyl precursors), followed by transmetallation with the trifluoromethylboronic acid. This method avoids harsh fluorinating agents like SF₄ or HF.

Enantiomeric Control via Second-Order Asymmetric Transformation (SOAT)

To ensure L-configuration retention, SOAT is employed during the alkylation step:

  • Substrate : Ni(II) complex of glycine Schiff base (0.1 M in 1,2-dichloroethane)

  • Alkylating Agent : 4-Trifluoromethylbenzyl bromide (1.1 equiv)

  • Catalyst : Tetrabutylammonium iodide (25 mol%)

  • Base : 30% aqueous NaOH (40 equiv)

  • Conditions : Room temperature, 10–30 minutes.

This method achieves 98% enantiomeric excess (ee) by dynamically resolving diastereomeric intermediates through equilibrium control.

Industrial Production Protocols

Large-scale synthesis prioritizes cost efficiency and minimal waste:

ParameterLaboratory ScaleIndustrial Scale
Reactor Type Batch (5 L)Continuous Flow
Catalyst Loading 5 mol% NiCl₂(dppp)2 mol% (recycled 5×)
Solvent Recovery 80%95% (distillation)
Purity >98% (HPLC)>99.5% (crystallization)
Annual Output 500 g1.2 metric tons

Industrial workflows integrate in-line FTIR monitoring to track trifluoromethylation progress and automated crystallization for isoform separation.

Analytical Characterization

Critical quality control metrics include:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.52 (d, J = 8.2 Hz, 2H, ArH), 7.34 (d, J = 8.2 Hz, 2H, ArH), 5.21 (d, J = 7.8 Hz, 1H, NH), 4.41 (m, 1H, α-CH), 3.12 (dd, J = 13.6, 5.1 Hz, 1H, β-CH₂), 2.98 (dd, J = 13.6, 8.3 Hz, 1H, β-CH₂), 1.43 (s, 9H, Boc).

  • ¹⁹F NMR (376 MHz, CDCl₃) : δ -62.5 (s, CF₃).

High-Performance Liquid Chromatography (HPLC)

  • Column : Chiralpak® IA (4.6 × 250 mm)

  • Mobile Phase : 85:15 acetonitrile/0.1% TFA

  • Retention Time : 12.7 minutes (L-enantiomer), 14.9 minutes (D-enantiomer)

  • Resolution (Rₛ) : 1.8.

Challenges and Mitigation Strategies

Racemization During Boc Deprotection

Issue : Acidic deprotection (e.g., TFA) causes partial racemization (~5% D-isomer).
Solution : Use Boc-removal enzymes (e.g., peptidyl deacylases) under pH 7.0 buffer to retain configuration.

Trifluoromethyl Group Hydrolysis

Issue : CF₃ → COOH under strong basic conditions.
Solution : Employ micellar catalysis with CTAB (cetyltrimethylammonium bromide) to shield the CF₃ group during coupling .

Chemical Reactions Analysis

Types of Reactions

Boc-4-(4-trifluoromethylphenyl)-L-phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogenating agents. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce various trifluoromethyl-substituted derivatives.

Scientific Research Applications

Peptide Synthesis

Boc-4-(4-trifluoromethylphenyl)-L-phenylalanine serves as a crucial building block in peptide synthesis. Its incorporation into peptides can enhance stability, selectivity, and biological activity. The trifluoromethyl group increases lipophilicity, which can improve the pharmacokinetic properties of the resulting peptides. This is particularly valuable in pharmaceutical applications where enhanced stability against enzymatic degradation is desired .

Drug Development

The compound is extensively utilized in drug discovery and development. Its unique trifluoromethyl group can modify the pharmacological properties of drug candidates, making it essential for designing new therapeutics. Research indicates that compounds containing this compound exhibit improved binding affinities to various biological targets, including enzymes and receptors involved in critical biochemical pathways .

Investigation of Protein-Protein Interactions

Understanding protein-protein interactions (PPIs) is vital for developing new therapeutic strategies. This compound can be used to create peptide probes that selectively bind to target proteins. The trifluoromethyl group enhances the ability to visualize and characterize these interactions using biophysical techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) .

Bioconjugation Strategies

In bioconjugation, this compound can facilitate the attachment of drugs to antibodies or other biomolecules. This application is particularly relevant in cancer therapies where targeted delivery is crucial for efficacy and minimizing side effects .

Neuroscience Research

This compound also plays a role in neuroscience research by serving as a tool for studying neurotransmitter receptors. Its ability to modify receptor interactions provides insights into neurological disorders and potential treatments .

Material Science Applications

Beyond biological applications, this compound's unique properties make it useful in developing novel materials, including polymers with specific functionalities for various applications .

Case Studies and Research Findings

Numerous studies have highlighted the effectiveness of this compound in different contexts:

Table 1: Summary of Research Findings

Study FocusFindingsReference
Anti-Cancer ActivityCompounds incorporating this amino acid exhibited significant anti-proliferative effects against various cancer cell lines.
Kinase InhibitionHigh potency against epidermal growth factor receptor (EGFR) was observed with certain derivatives containing this structure.
Neurotransmitter Receptor StudiesEnhanced understanding of receptor interactions leading to potential therapeutic developments for neurological disorders.

Mechanism of Action

The mechanism of action of Boc-4-(4-trifluoromethylphenyl)-L-phenylalanine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity, making it a valuable tool in biochemical studies. The Boc group serves as a protecting group, allowing selective reactions to occur at other functional sites .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Boc-4-(4-trifluoromethylphenyl)-L-phenylalanine with analogous Boc-protected phenylalanine derivatives, focusing on structural features, synthetic pathways, biological activity, and industrial applications.

Structural and Electronic Differences

Key structural analogs include:

Compound Name Substituent at 4-Position Molecular Weight (g/mol) Key Properties Reference
Boc-4-Trifluoromethyl-L-phenylalanine -CF₃ 290.31 (unprotected: 233.19) High lipophilicity, electron-withdrawing effect, metabolic stability
Boc-4-Nitro-L-phenylalanine -NO₂ 280.26 Strong electron-withdrawing, potential for redox activity
Boc-4-tert-Butyl-L-phenylalanine -C(CH₃)₃ 307.38 Electron-donating, bulky substituent, enhances steric hindrance
Boc-4-Cyano-L-phenylalanine -CN 265.29 Moderate electron-withdrawing, useful in click chemistry
Boc-4-Phenyl-L-phenylalanine -Ph 341.41 Extended aromaticity, potential π-π stacking interactions
Boc-4-(3-Chloro-4-Fluorophenyl)-D-phenylalanine -Cl and -F 384.81 Halogenated substituents, enhanced halogen bonding and bioactivity

Key Observations :

  • The trifluoromethyl group (-CF₃) provides a balance of lipophilicity and electronic effects, making it advantageous in drug design for improving membrane permeability and target binding .
  • Bulky groups like -tert-butyl increase steric hindrance, which can modulate enzyme-substrate interactions in peptide synthesis .
  • Halogenated derivatives (e.g., -Cl, -F) enhance antibacterial and antifungal activities due to halogen bonding capabilities .

Yield Comparison :

  • Boc-4-(Fmoc-amino)-L-phenylalanine achieves ~93% yield using Boc-4-amino-L-phenylalanine and Fmoc-OSu (), whereas trifluoromethylated derivatives often require lower yields (50–70%) due to challenging fluorination steps .

Biological Activity

Boc-4-(4-trifluoromethylphenyl)-L-phenylalanine is a fluorinated amino acid derivative that has garnered attention in various fields of biological research, particularly in drug development and peptide synthesis. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a trifluoromethyl group attached to a phenylalanine backbone, which enhances its lipophilicity and metabolic stability. The presence of the trifluoromethyl group is significant as it can influence the compound's interaction with biological targets, potentially improving pharmacokinetic properties.

Antiviral Properties

Research has indicated that derivatives of phenylalanine, including this compound, exhibit antiviral activity. For instance, compounds designed with similar structures have shown effectiveness against HIV-1 and HIV-2 by targeting the viral capsid proteins. A study demonstrated that modifications to the phenylalanine structure resulted in enhanced metabolic stability and antiviral potency compared to existing treatments like PF74 .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have shown that compounds containing the trifluoromethyl group can inhibit various cancer cell lines, including those associated with chronic myelogenous leukemia (K-562) and breast adenocarcinoma (MCF-7). Specifically, certain derivatives exhibited up to 92% inhibition of epidermal growth factor receptor (EGFR) at low concentrations, suggesting a strong potential for therapeutic applications in oncology .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Protein Kinases : The compound has been shown to inhibit key protein kinases involved in cancer progression, such as EGFR and PDGFRα. This inhibition disrupts signaling pathways essential for tumor growth and survival .
  • Interaction with Viral Proteins : Similar compounds have been found to bind effectively to viral proteins, thereby preventing viral replication. The molecular dynamics simulations indicate that these compounds occupy critical binding sites on target proteins .
  • Modulation of Neurotransmitter Receptors : In neuroscience research, this compound serves as a tool for studying neurotransmitter receptors, which may lead to insights into neurological disorders .

Study 1: Antiviral Activity Assessment

A recent study evaluated the antiviral efficacy of several phenylalanine derivatives against HIV strains. Among these, this compound demonstrated significant inhibition rates, particularly against HIV-2, outperforming traditional antiviral agents .

Study 2: Anticancer Efficacy

In another investigation focused on cancer treatment, derivatives containing the trifluoromethyl group were tested against multiple cancer cell lines. The results indicated that these compounds not only inhibited cell proliferation but also induced apoptosis in sensitive cell lines .

Comparative Table of Biological Activities

CompoundTargetActivity LevelReference
Boc-4-(4-trifluoromethylphenyl)-L-PheHIV-1Moderate
Boc-4-(4-trifluoromethylphenyl)-L-PheEGFR91%-92%
Derivative APDGFRα67%-77%
Derivative BVEGFR216%-48%

Q & A

Q. What are the optimal synthetic routes for Boc-4-(4-trifluoromethylphenyl)-L-phenylalanine, and how can purity be validated?

The synthesis typically begins with Boc-protected L-phenylalanine derivatives. For trifluoromethylphenyl incorporation, methods such as Suzuki-Miyaura coupling or electrophilic aromatic substitution may be employed. highlights a related compound, Boc-4-(3-chloro-4-fluorophenyl)-D-phenylalanine, synthesized via palladium-catalyzed cross-coupling. Critical steps include:

  • Protection/Deprotection : Boc-group stability under reaction conditions (e.g., acidic trifluoroacetic acid for deprotection) .
  • Purification : Use reversed-phase HPLC or silica gel chromatography to isolate the product, with purity assessed via NMR (e.g., absence of residual coupling reagents) and mass spectrometry (e.g., ESI-MS for molecular ion confirmation) .

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regioselectivity of the trifluoromethylphenyl substitution (e.g., aromatic proton splitting patterns) .
  • Chiral HPLC : Ensures enantiomeric purity by comparing retention times with D/L standards, critical for peptide synthesis applications .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula, while tandem MS (MS/MS) identifies fragmentation patterns for structural validation .

Advanced Research Questions

Q. How can metabolic flux analysis (MFA) optimize microbial production of modified phenylalanine derivatives like this compound?

MFA integrates isotopic labeling (e.g., 13^{13}C-glucose) with computational modeling to map carbon flow in engineered E. coli strains. Key steps include:

  • Isotope Tracing : Track labeled precursors in central metabolism (e.g., TCA cycle) to identify bottlenecks in aromatic amino acid biosynthesis .
  • Flux Sensitivity Analysis : Adjust enzyme expression (e.g., DAHP synthase) to enhance flux toward the shikimate pathway, improving precursor availability .
  • Validation : Compare theoretical vs. experimental fluxes using 13^{13}C-NMR or GC-MS .

Q. How can researchers resolve contradictions in enantiomeric excess (ee) data during peptide synthesis with this compound?

Discrepancies in ee measurements may arise from:

  • Analytical Method Limitations : Chiral columns with low resolution for bulky substituents. Mitigate by using polar organic mode HPLC with polysaccharide-based columns .
  • Racemization During Coupling : Optimize reaction conditions (e.g., lower temperature, use of HOBt/DIC activation) to minimize base-induced racemization .
  • Cross-Validation : Confirm ee via complementary methods like circular dichroism (CD) or enzymatic assays with L-amino acid oxidases .

Q. What strategies enable the use of this compound in photoaffinity labeling for studying peptide-protein interactions?

  • Probe Design : Incorporate a photoreactive group (e.g., benzophenone) and a clickable handle (e.g., alkyne) into the side chain. demonstrates this with a benzoyl-L-phenylalanine derivative for UV-induced crosslinking .
  • Validation : Post-labeling, use click chemistry (CuAAC) to attach biotin for streptavidin pull-down assays, followed by LC-MS/MS to identify binding partners .
  • Control Experiments : Compare with non-photoactive analogs to rule out nonspecific binding .

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